N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide
N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0737197
InChI:
InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-9-7-16(24-3)8-10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
SMILES:
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula:
C19H22N2O4
Molecular Weight:
342.4 g/mol
N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide
CAS No.:
Cat. No.: VC0737197
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-9-7-16(24-3)8-10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
| Standard InChI Key | PINZLVDGDFNYRB-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator